2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide
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Overview
Description
2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structures, such as the 4-methoxyphenyl and thiophen-3-yl-furan moieties, followed by their coupling through sulfonamide linkage. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can help in achieving consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity or modulating its function. The molecular targets and pathways involved can vary widely, but typically involve interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)ethanesulfonamide
- 2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-3-yl)methyl)ethanesulfonamide
Uniqueness
What sets 2-(4-methoxyphenyl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide apart from similar compounds is its specific structural configuration, which can influence its reactivity, binding affinity, and overall effectiveness in various applications. The presence of both methoxyphenyl and thiophen-furan moieties provides a unique combination of electronic and steric properties that can be exploited in different chemical and biological contexts.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-22-16-4-2-14(3-5-16)9-11-25(20,21)19-12-17-6-7-18(23-17)15-8-10-24-13-15/h2-8,10,13,19H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHVKLVDSNBKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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